1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene
Description
1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene is a chemical compound characterized by its unique structure, which includes two nitro groups and two trifluoromethyl groups attached to a thianthrene core. Thianthrene is a sulfur-containing heterocyclic compound known for its electron-rich nature and unique redox properties
Properties
CAS No. |
62796-18-3 |
|---|---|
Molecular Formula |
C14H4F6N2O4S2 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
1,6-dinitro-3,8-bis(trifluoromethyl)thianthrene |
InChI |
InChI=1S/C14H4F6N2O4S2/c15-13(16,17)5-1-7(21(23)24)11-9(3-5)28-12-8(22(25)26)2-6(14(18,19)20)4-10(12)27-11/h1-4H |
InChI Key |
BMSCSCMKMMFTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])SC3=CC(=CC(=C3S2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene typically involves multi-step reactions starting from readily available aromatic compounds. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. Major products formed from these reactions include amino-thianthrene derivatives and sulfone-thianthrene derivatives .
Scientific Research Applications
1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, including electron transfer and radical formation, which can influence the compound’s reactivity and interaction with biological molecules . The pathways involved may include redox reactions and nucleophilic or electrophilic substitution reactions.
Comparison with Similar Compounds
1,6-Dinitro-3,8-bis(trifluoromethyl)thianthrene can be compared with other thianthrene derivatives, such as:
Trifluoromethyl thianthrenium triflate: Known for its trifluoromethylating properties and used in various trifluoromethylation reactions.
Thianthrene sulfoxides and sulfones: Formed through oxidation reactions and used in different chemical applications.
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